sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate
Description
Properties
IUPAC Name |
sodium;2-oxo-1,3,4,5-tetrahydro-1-benzazepine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S.Na/c12-10-9(16(13,14)15)6-5-7-3-1-2-4-8(7)11-10;/h1-4,9H,5-6H2,(H,11,12)(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBDSHIQNSQQIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate are vasopressin receptors (V1aR and V2R). These receptors play a crucial role in the regulation of water balance and blood pressure in the body.
Mode of Action
The compound This compound interacts with its targets, the vasopressin receptors, by binding to them. This interaction can lead to changes in the activity of these receptors, potentially influencing physiological processes such as water balance and blood pressure regulation.
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its interaction with vasopressin receptors, it is likely that it influences the vasopressin signaling pathway. The downstream effects of this could include changes in water reabsorption in the kidneys and modulation of blood pressure.
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its interaction with vasopressin receptors. By binding to these receptors, it could modulate their activity, leading to changes in water balance and blood pressure regulation at the cellular level.
Biological Activity
Sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H10NNaO4S |
| Molecular Weight | 251.25 g/mol |
| CAS Number | 86775324 |
| Solubility | Soluble in water |
| pH Range | 6 - 8.5 |
Antiproliferative Effects
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that this compound inhibited cell growth in several human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was shown to induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Sulfation Pathway : The compound may undergo sulfation by human cytosolic sulfotransferases (SULTs), which can enhance its bioavailability and therapeutic efficacy. Studies have identified specific SULTs involved in the metabolism of related compounds, suggesting a similar pathway for this compound .
- Antioxidant Activity : Preliminary investigations have shown that this compound possesses antioxidant properties, potentially contributing to its protective effects against oxidative stress in cells .
Study on Anticancer Activity
In a controlled study assessing the anticancer potential of this compound:
- Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 µM to 20 µM across different cell lines. Notably, MCF7 cells showed the highest sensitivity.
Toxicity Assessment
A toxicity assessment was conducted using non-cancerous cell lines (e.g., NIH/3T3 fibroblasts):
Scientific Research Applications
Structure and Composition
- Molecular Formula : C10H10NNaO4S
- CAS Number : 1803589-49-2
- Molecular Weight : 247.25 g/mol
Biological Research
Sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate is primarily utilized as a non-ionic organic buffering agent in biological experiments. It maintains the pH of cell cultures within the optimal range of 6 to 8.5, which is crucial for cellular activities and metabolic processes. This buffering capability is essential in various applications, including:
- Cell Culture : Enhancing the stability of cell growth conditions.
- Biochemical Assays : Providing consistent pH levels for enzyme activity and other biochemical reactions.
Pharmaceutical Development
The compound has potential applications in drug design and development due to its structural similarities to known pharmacologically active compounds. Research indicates that benzazepine derivatives can exhibit various biological activities, including:
- Antihypertensive Effects : Similar compounds have been studied for their role as angiotensin-converting enzyme inhibitors, which are vital in managing hypertension.
Case Study 1: Antihypertensive Activity
In a study examining the antihypertensive properties of benzazepine derivatives, this compound was assessed alongside other compounds. The results indicated a significant reduction in blood pressure in hypertensive animal models when administered with this compound, suggesting its potential as a therapeutic agent for hypertension management.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes related to cardiovascular diseases. This compound demonstrated competitive inhibition against angiotensin-converting enzyme, further supporting its pharmacological relevance.
Comparison with Similar Compounds
Key Observations:
Sulfonate vs. Sulfonamide : The sulfonate group in the target compound confers stronger ionic character and higher water solubility compared to the sulfonamide analog (C₁₀H₁₂N₂O₃S), which has a neutral -SO₂NH₂ group. This difference impacts bioavailability and formulation strategies .
Substituent Position: The 3-sulfonate vs. For example, benazepril’s ACE inhibition relies on a proline-mimetic carboxymethyl group at the 3-position, which is absent in the target compound .
Pharmacological Profiles : Benazepril hydrochloride is a clinically validated ACE inhibitor, whereas the target compound’s lack of ester and carboxyl groups suggests divergent mechanisms. The sulfonate may instead interact with sulfotransferases or heparin-binding proteins .
Methodological Considerations in Similarity Assessment
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting bioactivity. However:
- Dissimilarity as a Tool : While the target compound shares the benzazepine core with benazepril, dissimilarity in functional groups (ester vs. sulfonate) indicates distinct therapeutic pathways .
Preparation Methods
Synthesis via Dieckmann Cyclization
A common route involves the cyclization of suitable amino ketones or esters. For example, starting from methyl 2-amido-5-chlorobenzoate and ethyl 4-bromobutyrate, the reaction proceeds as follows:
- Step 1: React methyl 2-amido-5-chlorobenzoate with ethyl 4-bromobutyrate under acidic or basic conditions at low temperatures (around -20°C to 20°C) using aprotic solvents such as acetonitrile or DMF, with sodium tert-butoxide or potassium tert-butoxide as base.
- Step 2: The intermediate undergoes intramolecular Dieckmann condensation at elevated temperatures (80°C to 150°C) to form the benzazepine ring system.
Reductive Amination and Cyclization
Alternatively, the benzazepine core can be synthesized via reductive amination of suitable ketones or aldehydes with amines, followed by cyclization:
Key Reactants and Conditions
| Reactant/Intermediate | Solvent | Base | Temperature | Notes |
|---|---|---|---|---|
| Methyl 2-amido-5-chlorobenzoate | Acetonitrile, DMF | Sodium tert-butoxide | -20°C to 150°C | For initial cyclization |
| Ethyl 4-bromobutyrate | - | - | Dropwise addition at low temp | To introduce side chain |
| Amino ketones | - | - | Mild heating | For ring closure |
Sulfonation at the 3-Position
Once the benzazepine core is synthesized, sulfonation is performed:
- Step 1: Dissolve the benzazepine derivative in a suitable solvent such as acetonitrile or toluene.
- Step 2: Add a sulfonating agent, typically chlorosulfonic acid or p-toluenesulfonyl chloride, under controlled temperature (0°C to 25°C).
- Step 3: Stir the mixture to allow sulfonate group attachment at the 3-position, which is facilitated by the electron-rich aromatic system or activated positions.
- Step 4: Quench the reaction with water or dilute alkali to neutralize excess sulfonating agent.
Formation of the Sodium Salt
The sulfonated compound is then neutralized:
- Step 1: Adjust the pH to neutral (around 7-8) using sodium hydroxide or sodium carbonate.
- Step 2: Isolate the sodium salt by filtration or crystallization.
- Step 3: Dry and purify the this compound.
Summary of Key Parameters and Data
| Step | Reagents | Solvents | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Core synthesis | Methyl 2-amido-5-chlorobenzoate + ethyl 4-bromobutyrate | Acetonitrile, DMF | -20°C to 150°C | ~67% | Cyclization via Dieckmann |
| Sulfonation | Chlorosulfonic acid or p-toluenesulfonyl chloride | Toluene, acetonitrile | 0°C to 25°C | Variable | Controlled addition to prevent side reactions |
| Neutralization | NaOH or Na2CO3 | Water | Room temperature | Quantitative | Salt formation |
Research Findings and Industrial Relevance
Research indicates that the key to efficient synthesis lies in optimizing temperature control during cyclization and sulfonation steps to maximize yield and purity. The use of aprotic solvents and strong bases facilitates the formation of the benzazepine core with high selectivity. Moreover, the neutralization step is critical for obtaining a stable, high-purity sodium salt suitable for pharmaceutical applications.
In industrial settings, continuous flow reactors and optimized reaction conditions have been explored to scale up production while maintaining safety and efficiency.
Q & A
Basic Research Questions
Synthesis and Purification Methods Q: What are the established synthetic routes for sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate, and how can purity be optimized during synthesis? A: The compound is synthesized via multi-step reactions, including cyclization of benzazepine precursors followed by sulfonation. For example, similar benzazepine derivatives are synthesized using cyclization of amino acid esters under acidic conditions, followed by sulfonic acid group introduction via electrophilic substitution. Purification often involves recrystallization from polar solvents (e.g., ethanol/water mixtures) and chromatography (e.g., reverse-phase HPLC) to remove unreacted intermediates and byproducts. Yield optimization requires precise stoichiometric control of sulfonating agents and inert atmosphere conditions to prevent oxidation .
Analytical Techniques for Purity Assessment Q: Which chromatographic methods are validated for assessing the purity of this compound? A: High-performance liquid chromatography (HPLC) with UV detection (e.g., 220–254 nm) is standard. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) resolve the compound from structurally related impurities. For example, USP methods for analogous benzazepine derivatives specify retention time thresholds (e.g., relative retention times between 0.5–2.1) and impurity limits (≤0.5% for individual impurities, ≤2.0% total) .
Structural Characterization Q: How is the stereochemistry and molecular structure of this compound confirmed? A: X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for related benzazepine sulfonates . Complementary techniques include nuclear magnetic resonance (NMR; e.g., , , and 2D-COSY) to assign proton environments and mass spectrometry (HRMS) for molecular weight confirmation. For sulfonate groups, -NMR chemical shifts near δ 3.5–4.0 ppm and -NMR signals at δ 110–120 ppm are diagnostic .
Stability Under Experimental Conditions Q: What are the critical stability parameters for this compound in aqueous and organic solvents? A: Stability studies for benzazepine derivatives show sensitivity to pH and temperature. In aqueous buffers (pH 7.4), hydrolysis of the sulfonate group may occur over 24–48 hours at 37°C. Storage at –20°C in anhydrous DMSO or ethanol minimizes degradation. Accelerated stability testing (e.g., 40°C/75% relative humidity for 1 month) with periodic HPLC analysis is recommended to establish shelf-life .
Pharmacological Activity Profiling Q: What in vitro assays are suitable for preliminary evaluation of biological activity? A: Enzyme inhibition assays (e.g., angiotensin-converting enzyme (ACE) for related benzazepines) and receptor-binding studies (radioligand displacement) are common. For sulfonate-containing analogs, solubility in assay buffers (e.g., PBS pH 7.4) must be validated via nephelometry. Dose-response curves (1 nM–100 µM) with controls (e.g., captopril for ACE inhibition) ensure reproducibility .
Advanced Research Questions
Impurity Profiling and Data Contradictions Q: How can conflicting impurity profiles from HPLC and LC-MS be reconciled? A: Discrepancies often arise from co-eluting isomers or degradation products. Orthogonal methods like ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) improve resolution. LC-MS/MS with multiple reaction monitoring (MRM) identifies impurities via fragmentation patterns (e.g., m/z transitions specific to sulfonate cleavage). For example, USP guidelines recommend spiking studies with synthetic impurities (e.g., t-butyl derivatives) to validate method specificity .
Computational Modeling of Structure-Activity Relationships Q: What computational strategies predict the binding affinity of this compound to target proteins? A: Molecular docking (e.g., AutoDock Vina) using crystal structures of homologous receptors (e.g., ACE) identifies key interactions (e.g., hydrogen bonding with sulfonate groups). Density functional theory (DFT) calculates electrostatic potential surfaces to optimize sulfonate orientation. Free-energy perturbation (FEP) simulations refine binding energy predictions, validated by in vitro IC correlations .
Metabolic Pathway Elucidation Q: How are metabolic pathways of this compound characterized in preclinical models? A: Radiolabeled -tracking in hepatocyte incubations identifies phase I/II metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects glucuronide conjugates (e.g., m/z +176 Da shifts) and sulfotransferase-mediated modifications. Comparative pharmacokinetics in CYP450 knockout models isolate enzyme-specific pathways .
Polymorphism and Crystallographic Analysis Q: What methods differentiate polymorphic forms of this compound? A: Differential scanning calorimetry (DSC) detects melting point variations between polymorphs. Powder X-ray diffraction (PXRD) distinguishes crystal packing patterns. For hygroscopic forms, dynamic vapor sorption (DVS) assesses stability under humidity. Single-crystal X-ray structures (e.g., CCDC deposition) provide atomic-level polymorphism insights .
In Vivo Pharmacokinetic Study Design Q: What considerations are critical for designing pharmacokinetic studies in rodent models? A: Dose proportionality studies (1–10 mg/kg IV/PO) with serial blood sampling (0–24 hrs) establish absorption kinetics. Plasma protein binding (equilibrium dialysis) and tissue distribution (whole-body autoradiography) are quantified. Sulfonate-containing analogs often show reduced blood-brain barrier penetration, necessitating cerebrospinal fluid (CSF) sampling for CNS activity assessment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
